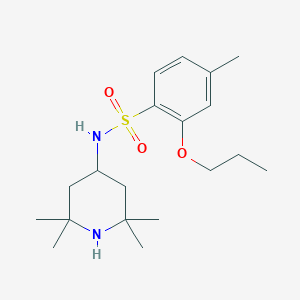
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as Tinuvin 770, is a UV stabilizer that is commonly used in various industries including plastics, coatings, and fibers. This compound has gained significant attention for its ability to protect materials from UV radiation, which can cause degradation and discoloration. In recent years, scientific research has been conducted to explore the synthesis, mechanism of action, and biochemical and physiological effects of Tinuvin 770.
Mécanisme D'action
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 works by absorbing UV radiation and converting it into heat energy. This process prevents the UV radiation from reaching the material, thus preventing degradation and discoloration. The absorption of UV radiation by 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 occurs through a process known as photoexcitation, which involves the absorption of photons by the compound.
Biochemical and Physiological Effects
Studies have shown that 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 has antioxidant properties and may have potential therapeutic applications in the treatment of various diseases. This compound has been shown to protect cells from oxidative stress, which is a major contributor to the development of various diseases including cancer, cardiovascular disease, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 in lab experiments offers several advantages. This compound is readily available and relatively inexpensive. It is also easy to handle and has a long shelf life. However, there are some limitations to the use of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 in lab experiments. This compound may interfere with certain assays and may not be compatible with certain materials.
Orientations Futures
There are several future directions for the scientific research of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of the potential therapeutic applications of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 in the treatment of various diseases. Additionally, research may focus on the development of new materials that incorporate 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 for enhanced UV protection.
Méthodes De Synthèse
The synthesis of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 involves a multi-step process that includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2,2,6,6-tetramethyl-4-piperidinol. This reaction results in the formation of 2,2,6,6-tetramethyl-4-piperidinyl-2,4-dimethylbenzenesulfonate. The final step involves the reaction of this compound with 4-methyl-2-propoxyaniline to produce 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770.
Applications De Recherche Scientifique
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 has been extensively studied for its ability to protect materials from UV radiation. This compound has been used in various industries including plastics, coatings, and fibers. Scientific research has also explored the potential use of 4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 770 in the field of medicine. Studies have shown that this compound has antioxidant properties and may have potential therapeutic applications in the treatment of various diseases.
Propriétés
Nom du produit |
4-methyl-2-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C19H32N2O3S |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
4-methyl-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H32N2O3S/c1-7-10-24-16-11-14(2)8-9-17(16)25(22,23)20-15-12-18(3,4)21-19(5,6)13-15/h8-9,11,15,20-21H,7,10,12-13H2,1-6H3 |
Clé InChI |
FEZQVZUPBHPVEX-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)







![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)


